

PF-04217903: A Technical Guide to its ATP-Competitive Inhibition of c-Met

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-04217903

Cat. No.: B1663016

[Get Quote](#)

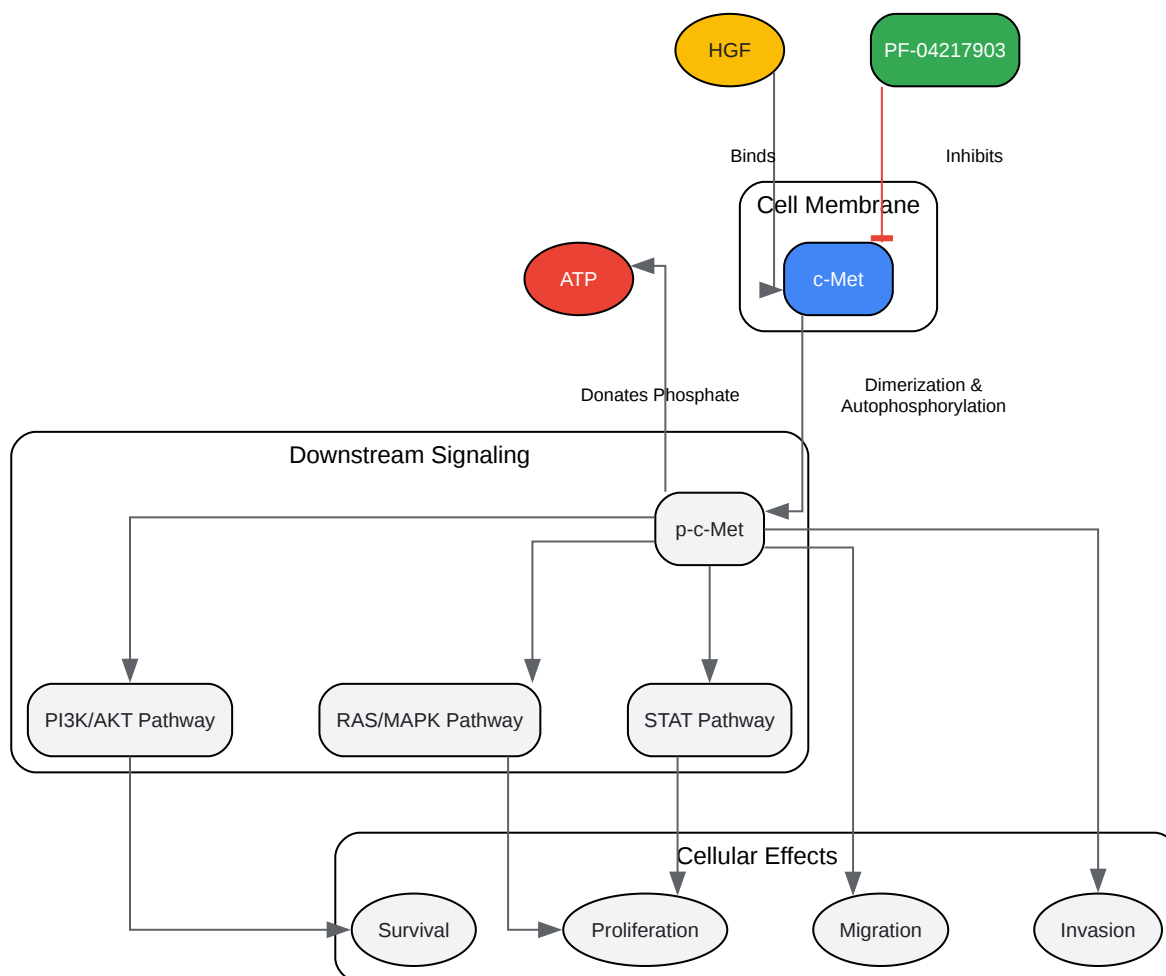
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PF-04217903**, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Concepts: ATP-Competitive Inhibition by PF-04217903

PF-04217903 functions as a small molecule inhibitor that directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.^[1] By occupying the ATP-binding pocket, **PF-04217903** prevents the phosphorylation and subsequent activation of c-Met, thereby blocking downstream signaling pathways crucial for cell growth, survival, migration, and invasion.^[1] Its mechanism of action is characterized by high potency and remarkable selectivity for c-Met over a vast array of other kinases, making it a valuable tool for studying c-Met-driven oncogenesis.^[2]

The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular events. The diagram below illustrates the canonical c-Met signaling pathway and the point of inhibition by **PF-04217903**.



[Click to download full resolution via product page](#)

Caption: c-Met signaling pathway and inhibition by **PF-04217903**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PF-04217903** from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

Target	Assay Type	Parameter	Value (nM)	Reference
c-Met	Biochemical Kinase Assay	Ki	4.5	[1]
c-Met	Biochemical Kinase Assay	Ki	4.8	[2][3]
c-Met (Wild Type)	Cellular Phosphorylation	IC50	7.3	[2]
c-Met-H1094R	Cellular Assay	IC50	3.1	[4]
c-Met-R988C	Cellular Assay	IC50	6.4	[4]
c-Met-T1010I	Cellular Assay	IC50	6.7	[4]
c-Met-Y1230C	Cellular Assay	IC50	>10,000	[4]

Table 2: Cellular Activity of **PF-04217903**

Cell Line	Assay Type	Parameter	Value (nM)	Reference
GTL-16	Proliferation	IC50	5-16	[1]
H1993	Proliferation	IC50	5-16	[1]
A549	c-Met Phosphorylation	IC50	4.8	[1][4]
HUVEC	c-Met Phosphorylation	IC50	4.6	[2]
HUVEC	Survival	IC50	12	[1]
HUVEC	Apoptosis	IC50	27	[1]
HUVEC	Matrigel Invasion	IC50	7.3	[1]

Table 3: Kinase Selectivity Profile

Parameter	Value	Reference
Selectivity over >150 other kinases	>1000-fold	[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **PF-04217903**.

Biochemical Kinase Assay (Continuous-Coupled Spectrophotometric Assay)

This assay quantifies the catalytic activity of recombinant human c-Met kinase by measuring the production of ADP.

Principle: The time-dependent production of ADP by c-Met is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

- Prepare a reaction mixture containing the c-Met enzyme, a peptide substrate, and ATP in a suitable kinase buffer.
- Add **PF-04217903** at various concentrations.
- Initiate the reaction by adding a coupling system containing pyruvate kinase and lactate dehydrogenase.
- Continuously monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer.
- Calculate the rate of reaction and determine the K_i value for **PF-04217903**.

Cellular c-Met Phosphorylation ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the inhibition of c-Met phosphorylation in a cellular context.

Protocol:

- Seed cells (e.g., A549, HUVEC) in 96-well plates and culture overnight.[4]
- Replace the growth medium with serum-free medium.[4]
- Add serial dilutions of **PF-04217903** to the wells and incubate for 1-2 hours.[5]
- For ligand-dependent phosphorylation, stimulate the cells with HGF for a short period (e.g., 10-20 minutes).[5]
- Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-c-Met capture antibody.
- Detect phosphorylated c-Met using a primary antibody specific for phospho-c-Met, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a chemiluminescent substrate and measure the signal using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of **PF-04217903**.

Cell Proliferation Assay

This assay assesses the effect of **PF-04217903** on the growth of tumor cell lines.

Protocol (using MTT/Resazurin):

- Seed cells in 96-well plates at a low density.[6]
- Treat the cells with various concentrations of **PF-04217903**. [6]
- Incubate for a defined period (e.g., 72 hours).[6]
- Add MTT or resazurin reagent to each well and incubate until a color change is observed.

- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the IC50 value for cell growth inhibition.

Apoptosis Assay

This assay determines the ability of **PF-04217903** to induce programmed cell death.

Protocol (using ssDNA Apoptosis ELISA Kit):

- Seed cells (e.g., GTL-16) in 96-well plates.[\[5\]](#)
- Treat the cells with different concentrations of **PF-04217903** in serum-free media for 24-48 hours.[\[5\]](#)
- Lyse the cells and perform the ELISA according to the manufacturer's instructions to detect single-stranded DNA (ssDNA), a marker of apoptosis.[\[5\]](#)
- Measure the absorbance and quantify the induction of apoptosis relative to untreated controls.

In Vivo Xenograft Tumor Model

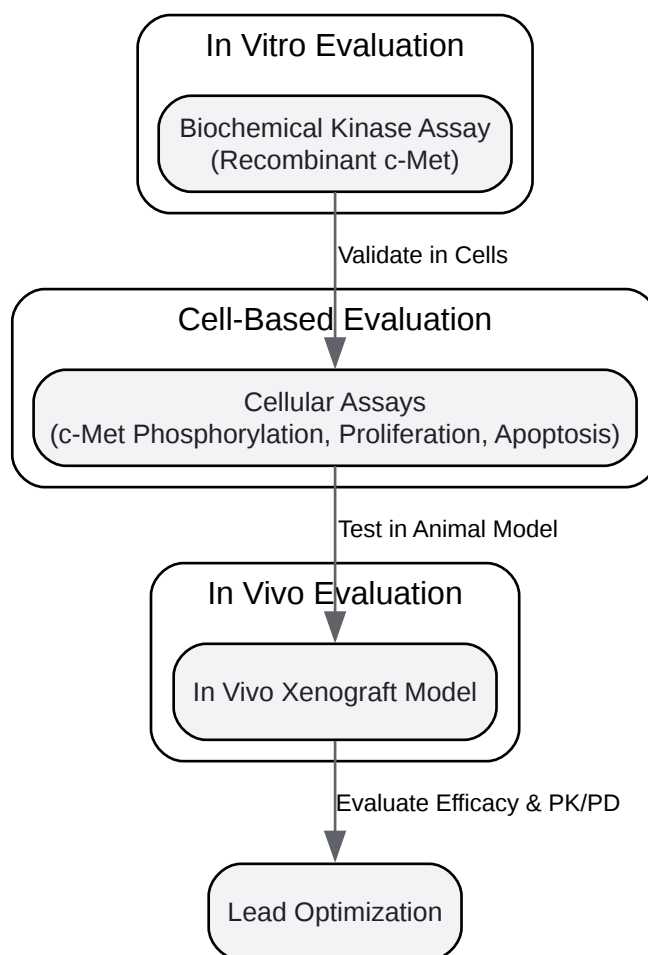
This protocol evaluates the antitumor efficacy of **PF-04217903** in a living organism.

Protocol:

- Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into immunocompromised mice.[\[5\]](#)
- Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).[\[5\]](#)
- Administer **PF-04217903** orally at various doses or a vehicle control daily.[\[5\]](#)
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-c-Met, immunohistochemistry for proliferation and apoptosis markers).

- Evaluate the antitumor efficacy based on tumor growth inhibition.

The following diagram illustrates a general workflow for evaluating a c-Met inhibitor like **PF-04217903**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for inhibitor characterization.

Chemical Structure

The chemical structure of **PF-04217903** is provided below.

IUPAC Name: 2-(4-(1-((quinolin-6-yl)methyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol

Chemical Formula: C₁₉H₁₆N₈O

Molecular Weight: 372.38 g/mol

This guide provides a comprehensive technical overview of **PF-04217903**, intended to support further research and development efforts in the field of c-Met targeted cancer therapy. The detailed protocols and summarized data serve as a valuable resource for scientists and researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PF-04217903: A Technical Guide to its ATP-Competitive Inhibition of c-Met]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663016#pf-04217903-atp-competitive-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com